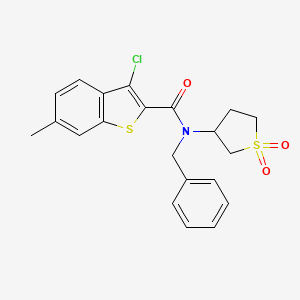

N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

Description

N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound This compound is characterized by its complex molecular structure, which includes a benzothiophene core, a benzyl group, and a sulfone group

Properties

Molecular Formula |

C21H20ClNO3S2 |

|---|---|

Molecular Weight |

434.0 g/mol |

IUPAC Name |

N-benzyl-3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methyl-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C21H20ClNO3S2/c1-14-7-8-17-18(11-14)27-20(19(17)22)21(24)23(12-15-5-3-2-4-6-15)16-9-10-28(25,26)13-16/h2-8,11,16H,9-10,12-13H2,1H3 |

InChI Key |

KPIJDFSSSFWGNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

Formation of the Sulfone Group: Oxidation of a thioether group using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Amidation Reaction: Coupling of the carboxylic acid derivative with an amine to form the final carboxamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution of the chlorine atom with an amine would yield an amine derivative.

Scientific Research Applications

Chemistry

Catalysis: Compounds with benzothiophene cores are often studied for their catalytic properties.

Materials Science:

Biology and Medicine

Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.

Biological Studies: Investigation of its interactions with biological macromolecules.

Industry

Chemical Industry: Use as an intermediate in the synthesis of other complex organic compounds.

Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Benzothiophene Derivatives: Compounds with similar benzothiophene cores.

Sulfone Derivatives: Compounds with similar sulfone groups.

Carboxamide Derivatives: Compounds with similar carboxamide structures.

Uniqueness

N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness could confer specific properties and applications that are not shared by other similar compounds.

Biological Activity

N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound characterized by a complex molecular structure that integrates a benzothiophene core, a benzyl group, and a sulfone moiety. The molecular formula is , with a molecular weight of approximately 434.0 g/mol. This compound has attracted attention in medicinal chemistry due to its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant potential in inhibiting cancer cell proliferation, particularly in breast cancer models. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens. For instance, it has shown low Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria and fungi, comparable to other benzo[b]thiophene derivatives. A study highlighted that compounds with structural similarities exhibited MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .

The mechanism of action for this compound is believed to involve the disruption of cellular processes through the inhibition of specific enzymes or pathways associated with cell growth and survival. Its unique structural features may enhance its interaction with biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide | Chlorinated benzyl group | Anticancer activity |

| 3-chloro-N-(4-methylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide | Methylbenzyl group | Antibacterial effects |

| N-[2-(4-chlorophenoxy)-6-fluoropyridin-4-yl]-5-(2-methylsulfonylpropan-2-yl)-1-benzothiophene-2-carboxamide | Fluorinated pyridine | Antimicrobial properties |

This table illustrates the diversity in biological activities among structurally similar compounds, indicating that variations in substituents can significantly influence biological efficacy.

Case Study 1: Anticancer Activity

In a study conducted on breast cancer cell lines, this compound was administered at varying concentrations. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity at micromolar concentrations.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against bacterial strains commonly associated with infections. The results demonstrated significant antibacterial activity with an MIC of 32 µg/mL against E. faecalis, showcasing its potential as an effective antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.